Dlin-MC4-dma
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DLin-MC4-DMA involves the esterification of a long-chain unsaturated fatty acid with a dimethylamino-pentanoic acid . The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation of the unsaturated bonds .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield . The process involves precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the esterification reaction. The final product is purified using techniques like chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
DLin-MC4-DMA undergoes several types of chemical reactions, including:
Oxidation: The unsaturated bonds in the fatty acid chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents and elevated temperatures.
Major Products
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted amines and esters.
Scientific Research Applications
DLin-MC4-DMA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:
Drug Delivery: Used in the formulation of lipid nanoparticles for the delivery of nucleic acids, such as siRNA and mRNA.
Gene Therapy: Facilitates the delivery of genetic material to target cells, enhancing the efficacy of gene therapy treatments.
Vaccine Development: Plays a crucial role in the development of lipid nanoparticle-based vaccines, such as those used for COVID-19.
Biomedical Research: Used in various studies to understand the mechanisms of lipid-based drug delivery systems.
Mechanism of Action
DLin-MC4-DMA exerts its effects by forming lipid nanoparticles that encapsulate nucleic acids and facilitate their delivery to target cells . The ionizable nature of the lipid allows it to acquire a positive charge at low pH, which enhances its interaction with the negatively charged nucleic acids . Upon reaching the target cells, the lipid nanoparticles fuse with the cell membrane, releasing the encapsulated nucleic acids into the cytoplasm . This process involves several molecular targets and pathways, including endocytosis and endosomal escape .
Comparison with Similar Compounds
DLin-MC4-DMA is often compared with other ionizable lipids used in lipid nanoparticle formulations, such as DLin-MC3-DMA and DLin-DMA . Some key differences include:
DLin-MC3-DMA: Known for its high potency in gene silencing applications.
This compound is unique due to its optimal balance of ionizability and stability, making it a preferred choice for many drug delivery applications .
Properties
Molecular Formula |
C44H81NO2 |
---|---|
Molecular Weight |
656.1 g/mol |
IUPAC Name |
[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 5-(dimethylamino)pentanoate |
InChI |
InChI=1S/C44H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-43(47-44(46)41-37-38-42-45(3)4)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,43H,5-12,17-18,23-42H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |
InChI Key |
QNUBVWOFCJNYJO-KWXKLSQISA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCCN(C)C |
Origin of Product |
United States |
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